molecular formula C18H17BrN2O3 B2561120 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 126985-03-3

1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B2561120
CAS RN: 126985-03-3
M. Wt: 389.249
InChI Key: AFYOJVLGKVDXRY-UHFFFAOYSA-N
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Description

The compound “1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a chemical compound with potential biological activities . It has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring attached to a phenyl ring with a bromo, hydroxy, and methoxy substituents .


Chemical Reactions Analysis

The compound can coordinate with transition metal ions through oxygen atoms. The stoichiometry ratio of ligand to metal has been found to be 2:1 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, due to its complex structure involving pyrazole and phenyl rings, is of interest in the synthesis and study of heterocyclic compounds. Research has shown that brominated trihalomethylenones, which share structural similarities with this compound, serve as versatile precursors in the synthesis of various pyrazole derivatives. These derivatives have been synthesized through cyclocondensation reactions, showcasing the potential for chemical modifications and yielding products with diverse functional groups (Martins et al., 2013).

Molecular Structure and Reactivity

The compound's structure, featuring a pyrazole core, is notable for its role in forming organized assemblies and complexes with metals. Studies on similar pyrazole-based salts have revealed intricate molecular arrangements, such as anion-assisted helical chains, which are influenced by the nature of the substituents on the pyrazole ring. This highlights the compound's potential in the study of molecular interactions and crystal engineering (Zheng et al., 2013).

Potential in Material Science

Derivatives of pyrazole, similar to the compound , have been explored for their nonlinear optical properties. For example, research into compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid has provided insights into the electronic structure and potential applications in nonlinear optics, suggesting areas where the compound could be of interest (Tamer et al., 2015).

Biological Interactions

While the specific biological applications of 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one may not be directly documented, research on structurally related pyrazole derivatives has shown interactions with biological targets. For instance, compounds containing the pyrazole moiety have been synthesized and assessed for their antimicrobial activities, suggesting the potential for this compound to be involved in similar biological studies (Desai et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is the enzyme Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is a key enzyme involved in the degradation of extracellular matrix, playing a crucial role in various physiological processes and pathological conditions .

Mode of Action

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone interacts with MMP-9 by forming hydrogen bonds and Pi-Pi bonds with the amino acids TYR245 and HIS226 of MMP-9 . This interaction inhibits the activity of MMP-9, thereby suppressing the degradation of the extracellular matrix .

Biochemical Pathways

The compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone affects the NF-κB and MAPKs signaling pathways . It significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPK: p38 kinase and JNK) and NF-κB . These pathways are involved in the regulation of MMP-9 expression .

Pharmacokinetics

Its chemical properties such as molecular weight (mw: 24507) and melting point (172–174°C) suggest that it may have good bioavailability .

Result of Action

The inhibition of MMP-9 by 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone results in the suppression of gelatin digestion and migration of human fibrosarcoma HT1080 cells in a dose-dependent manner . This suggests that the compound may possess therapeutic and preventive potential for the treatment of MMP-9 related disorders .

Action Environment

The action of 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation (sealed in dry, room temperature)

properties

IUPAC Name

1-[3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-11(22)21-17(15-9-13(19)5-8-18(15)23)10-16(20-21)12-3-6-14(24-2)7-4-12/h3-9,17,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYOJVLGKVDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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